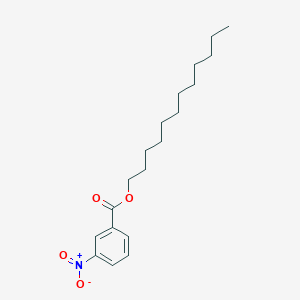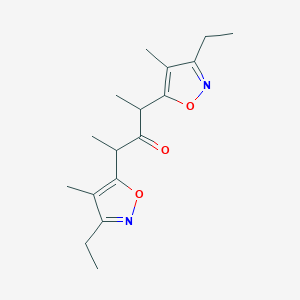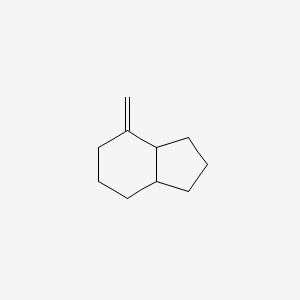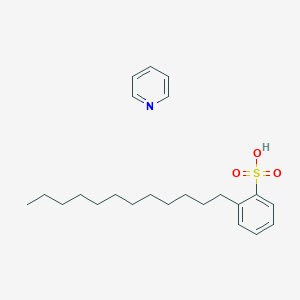
2-Butyl-4,5-dichloropyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-4,5-dichloropyridazin-3(2H)-one: is a heterocyclic organic compound that belongs to the pyridazine family This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions, a butyl group at the 2nd position, and a ketone functional group at the 3rd position of the pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4,5-dichloropyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-butylpyridazine and chlorinating agents.
Chlorination: The 2-butylpyridazine is subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4th and 5th positions.
Oxidation: The resulting intermediate is then oxidized to introduce the ketone functional group at the 3rd position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-4,5-dichloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ketone functional group at the 3rd position can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The butyl group at the 2nd position can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Derivatives with different functional groups at the 4th and 5th positions.
Reduction: 2-Butyl-4,5-dichloropyridazin-3-ol.
Oxidation: 2-Butyl-4,5-dichloropyridazine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
2-Butyl-4,5-dichloropyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Butyl-4,5-dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-4,5-dichloropyridazine: Lacks the ketone functional group at the 3rd position.
2-Butyl-4,5-dichloropyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.
2-Butyl-4,5-dichloropyridine: Contains a pyridine ring instead of a pyridazine ring.
Uniqueness
2-Butyl-4,5-dichloropyridazin-3(2H)-one is unique due to the presence of
Eigenschaften
CAS-Nummer |
51659-49-5 |
|---|---|
Molekularformel |
C8H10Cl2N2O |
Molekulargewicht |
221.08 g/mol |
IUPAC-Name |
2-butyl-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C8H10Cl2N2O/c1-2-3-4-12-8(13)7(10)6(9)5-11-12/h5H,2-4H2,1H3 |
InChI-Schlüssel |
USZRSBOXEHUPRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C(=C(C=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)

![n,n-Bis[2-(2-hydroxyethoxy)ethyl]-n-methylnonadecan-1-aminium](/img/structure/B14658097.png)
![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)




![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)

